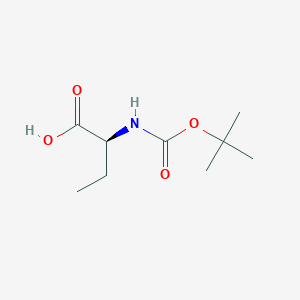

Boc-L-2-aminobutanoic acid

Description

The exact mass of the compound Boc-Abu-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-L-2-aminobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-2-aminobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFVIPIQXAIUAY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373147 | |

| Record name | Boc-Abu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34306-42-8 | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34306-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034306428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-Abu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-2-aminobutanoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to Boc-L-2-aminobutanoic acid. This N-protected amino acid is a crucial building block in peptide synthesis and plays a significant role in the development of novel therapeutics and bioactive molecules.

Core Chemical Properties and Structure

Boc-L-2-aminobutanoic acid, systematically known as (2S)-2-(tert-butoxycarbonylamino)butanoic acid, is a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled peptide bond formation in synthetic chemistry.

Structural Information

The chemical structure of Boc-L-2-aminobutanoic acid is characterized by a chiral center at the alpha-carbon, an ethyl side chain, a carboxylic acid group, and the N-terminal Boc protecting group.

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid[1] |

| Synonyms | Boc-L-Abu-OH, Boc-L-alpha-aminobutyric acid[2] |

| Molecular Formula | C₉H₁₇NO₄[1] |

| Molecular Weight | 203.24 g/mol [3] |

| CAS Number | 34306-42-8[3] |

| InChI Key | PNFVIPIQXAIUAY-LURJTMIESA-N[3] |

| SMILES | CCC(C(=O)O)NC(=O)OC(C)(C)C |

Physicochemical Properties

The physicochemical properties of Boc-L-2-aminobutanoic acid are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | White to off-white powder/solid[2] |

| Melting Point | 60-62 °C (for DL-form)[1][4] |

| Boiling Point | 334.5 ± 25.0 °C (Predicted)[1][4] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL)[5] |

| pKa (Predicted) | 4.00 ± 0.10[1] |

| Optical Rotation | +5.3° (c=1.5% in MeOH)[2] |

| Storage Conditions | Store at 0-8 °C for long-term stability[2]. Can be stored at -20°C for up to 3 years as a powder. In solvent, storage at -80°C is recommended for up to 6 months[5]. |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analytical characterization of Boc-L-2-aminobutanoic acid, as well as its application in peptide synthesis.

Synthesis of Boc-L-2-aminobutanoic Acid

The most common method for the synthesis of Boc-L-2-aminobutanoic acid involves the protection of the amino group of L-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-2-aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Methanol

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-2-aminobutanoic acid in a solution of sodium hydroxide in methanol.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution while stirring.[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 48 hours.[1]

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.[1]

-

Adjust the pH of the remaining aqueous solution to 2-3 with 1N HCl.[1]

-

Extract the product into ethyl acetate.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-DL-2-aminobutanoic acid.[1]

References

The Versatile Role of Boc-L-2-Aminobutanoic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – Boc-L-2-aminobutanoic acid, a non-proteinogenic α-amino acid derivative, has emerged as a crucial chiral building block in the landscape of organic synthesis. Its unique structural features and versatile reactivity have positioned it as an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the core applications of Boc-L-2-aminobutanoic acid, with a focus on its role in peptide synthesis and as a chiral ligand in asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a comprehensive resource for the scientific community.

Core Application: A Protected Building Block in Peptide Synthesis

The primary and most widespread application of Boc-L-2-aminobutanoic acid is as a protected amino acid in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS)[1]. The tert-butoxycarbonyl (Boc) group serves as a robust and temporary protecting group for the α-amino functionality. This protection is critical to prevent undesired side reactions and to ensure the controlled, sequential formation of amide bonds, thereby enabling the construction of complex peptide chains[1].

The incorporation of the non-proteinogenic 2-aminobutanoic acid residue can significantly enhance the pharmacological properties of synthetic peptides. By introducing this unnatural amino acid, medicinal chemists can improve metabolic stability, modulate bioavailability, and fine-tune the binding affinity of peptide-based drug candidates to their biological targets[1]. This strategy has been successfully employed in the synthesis of inhibitors for various enzymes, including Hepatitis C virus NS3 protease and cathepsin C[1].

Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc strategy in SPPS involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is anchored to a solid support. The general workflow is depicted below:

Quantitative Data in Peptide Coupling Reactions

The efficiency of coupling reactions involving Boc-L-2-aminobutanoic acid is a critical parameter in peptide synthesis. The following table summarizes representative quantitative data from a microwave-assisted solution-phase peptide synthesis.

| Reactant 1 | Reactant 2 | Product | Coupling Conditions | Yield (%) | Purity (%) | Reference |

| Boc-L-2-aminobutanoic acid | H-Phe-Ile-OMe | Boc-Abu-Phe-Ile-OMe | MW-assisted, H₂O, TBTU, HOBt, DIEA, 60°C | 83 | 98 | [1] |

Advanced Application: A Chiral Ligand in Asymmetric Catalysis

Beyond its role in peptide chemistry, Boc-L-2-aminobutanoic acid has demonstrated utility as a chiral ligand in transition metal-catalyzed reactions, particularly in palladium(II)-catalyzed C-H functionalization[1]. The inherent chirality of the amino acid can be transferred to the product of the catalytic reaction, enabling the synthesis of enantioenriched molecules. This application expands the utility of this building block from a stoichiometric reagent to a catalyst component that can induce asymmetry.

Logical Relationship in Asymmetric Catalysis

The fundamental principle of using Boc-L-2-aminobutanoic acid as a chiral ligand is the formation of a chiral catalyst complex that preferentially catalyzes the formation of one enantiomer of the product over the other.

Performance in Pd-Catalyzed C-H Olefination

The effectiveness of Boc-protected amino acids as chiral ligands in a Palladium(II)-catalyzed enantioselective C-H olefination of diphenylacetic acids has been evaluated. The following table presents a comparison of various Boc-protected amino acid ligands in this transformation.

| Ligand | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| Boc-Ala-OH | 46 | 54 | [1] |

| Boc-Abu-OH | 51 | 67 | [1] |

| Boc-Nva-OH | 63 | 61 | [1] |

| Boc-Nle-OH | 59 | 81 | [1] |

| Boc-Val-OH | 39 | 93 | [1] |

| Boc-Ser(Bzl)-OH | 61 | 91 | [1] |

| Boc-Phe-OH | 25 | 93 | [1] |

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (Manual)

This protocol is a generalized procedure and may require optimization for specific peptide sequences.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, isopropanol, and DCM.

-

Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin with DCM.

-

Coupling: Add a pre-activated solution of Boc-L-2-aminobutanoic acid (typically 3-4 equivalents) to the resin. Pre-activation can be achieved using coupling reagents such as HBTU/HOBt or DIC/HOBt in a suitable solvent like N,N-dimethylformamide (DMF). Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: Purify the crude peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

General Procedure for Pd(II)-Catalyzed Enantioselective C-H Olefination

The following is a general procedure based on reported methodologies for C-H olefination using mono-N-protected amino acid ligands.

-

Reaction Setup: To a reaction vessel, add the diphenylacetic acid substrate (1 equivalent), the olefin (1.5-2 equivalents), Pd(OAc)₂ (5-10 mol%), Boc-L-2-aminobutanoic acid (10-20 mol%), and a base (e.g., KHCO₃ or Ag₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent (e.g., hexafluorobenzene or toluene).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-48 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Analysis: Determine the yield of the isolated product and the enantiomeric excess using chiral HPLC analysis.

Conclusion

Boc-L-2-aminobutanoic acid is a versatile and indispensable reagent in modern organic synthesis. Its primary role as a protected non-proteinogenic amino acid allows for the synthesis of modified peptides with enhanced therapeutic potential. Furthermore, its application as a chiral ligand in asymmetric catalysis opens avenues for the efficient construction of complex chiral molecules. The data and protocols presented in this guide underscore the significance of Boc-L-2-aminobutanoic acid and provide a valuable resource for its effective utilization in research and development.

References

An In-Depth Technical Guide to Boc-L-2-aminobutanoic Acid: A Non-Proteinogenic Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a pivotal strategy in modern drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability. Among these valuable building blocks, Boc-L-2-aminobutanoic acid (Boc-L-Abu-OH) has emerged as a key component for synthesizing novel peptide analogs with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of Boc-L-2-aminobutanoic acid, detailing its chemical and physical properties, synthesis, and its application in both solid-phase and solution-phase peptide synthesis. The guide includes detailed experimental protocols, a comparative analysis of coupling efficiencies, and methods for purification and characterization. Furthermore, it explores the impact of incorporating L-2-aminobutanoic acid on peptide structure and function, with a focus on its role in modulating specific biological signaling pathways, thereby providing a valuable resource for researchers in peptide chemistry and drug development.

Introduction

Peptides are attractive therapeutic candidates due to their high selectivity and low toxicity. However, their clinical application is often hampered by rapid enzymatic degradation and poor membrane permeability. The strategic incorporation of non-proteinogenic amino acids (NPAAs), which are not found in the 22 naturally occurring amino acids, is a powerful tool to address these challenges.[1] NPAAs can introduce conformational constraints, alter hydrophobicity, and provide resistance to proteolysis, thereby improving the stability, potency, and bioavailability of peptide drugs.[2][3]

Boc-L-2-aminobutanoic acid, an analog of L-alanine with an ethyl side chain, is a commercially available and widely used NPAA building block.[4][5] Its tert-butyloxycarbonyl (Boc) protecting group makes it highly suitable for established peptide synthesis methodologies.[1][6] This guide will delve into the technical details of utilizing Boc-L-2-aminobutanoic acid as a strategic tool in the design and synthesis of next-generation peptide therapeutics.

Physicochemical Properties of Boc-L-2-aminobutanoic Acid

A thorough understanding of the physicochemical properties of Boc-L-2-aminobutanoic acid is essential for its effective use in synthesis and for predicting its influence on the resulting peptide.

| Property | Value | Reference(s) |

| CAS Number | 34306-42-8 | [1][7] |

| Molecular Formula | C₉H₁₇NO₄ | [1][7] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Melting Point | 70-74 °C | [7] |

| Optical Rotation | +5.3° (c=1.5% in MeOH) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM). Slightly soluble in water. | [7] |

| Storage Conditions | 2-8°C, keep in a dark and dry place. | [6] |

Synthesis of Boc-L-2-aminobutanoic Acid

The most common method for the synthesis of Boc-L-2-aminobutanoic acid involves the protection of the amino group of L-2-aminobutanoic acid with a tert-butyloxycarbonyl (Boc) group.

General Synthesis Workflow:

Figure 1: General workflow for the synthesis of Boc-L-2-aminobutanoic acid.

A typical procedure involves reacting L-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as sodium bicarbonate, in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.[1] The resulting Boc-protected amino acid is then purified, typically by recrystallization from a mixture of ethyl acetate and hexane, or by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Application in Peptide Synthesis

Boc-L-2-aminobutanoic acid is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the peptide chain is assembled stepwise on a solid support resin. The process involves the repeated cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

General Boc-SPPS Cycle:

Figure 2: General workflow for Boc-SPPS incorporating Boc-L-2-aminobutanoic acid.

Detailed Experimental Protocol for Boc-SPPS:

-

Resin Swelling: The appropriate resin (e.g., Merrifield or PAM resin) is swelled in dichloromethane (DCM) for 30 minutes.[2][6]

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes.[2][6]

-

Washing: The resin is washed with DCM and then isopropanol to remove residual TFA.[2]

-

Neutralization: The protonated N-terminus is neutralized with a 10% solution of diisopropylethylamine (DIEA) in DCM.[8]

-

Coupling: Boc-L-2-aminobutanoic acid (typically 2-4 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[9][10]

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final coupling step, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.[2][11]

-

Purification: The crude peptide is purified by preparative RP-HPLC.[4]

Solution-Phase Peptide Synthesis (LPPS)

LPPS is often preferred for the synthesis of shorter peptides or for large-scale production. The principles of protection and coupling are similar to SPPS, but all reactions are carried out in solution.

General LPPS Workflow:

Figure 3: General workflow for solution-phase dipeptide synthesis using Boc-L-2-aminobutanoic acid.

Detailed Experimental Protocol for LPPS (Dipeptide Synthesis):

-

Activation: Boc-L-2-aminobutanoic acid is dissolved in an appropriate solvent (e.g., DMF or DCM) and activated with a coupling reagent (e.g., DCC, HBTU, or HATU) and an additive (e.g., HOBt).[7][12]

-

Coupling: The C-terminally protected amino acid or peptide (as an ester) is added to the activated Boc-L-2-aminobutanoic acid solution, along with a base such as DIEA. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.[7]

-

Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. The resulting Boc-protected dipeptide is purified by column chromatography or recrystallization.[7]

-

Deprotection: The Boc group can be removed with TFA to allow for further elongation of the peptide chain.[7]

Coupling Efficiency and Quantitative Data

| Coupling Reagent | Additive | Base | Solvent | Product | Yield (%) | Purity (%) | Conditions | Reference(s) |

| TBTU | HOBt | DIEA | H₂O | Boc-Abu-Phe-Ile-OMe | 83 | 98 | Microwave-assisted, 60°C | [1] |

| PyBOP® | - | - | - | H-Glu-Abu(P)-Leu-OH | - | - | Boc-based SPPS | [13] |

Note: The efficiency of coupling can be influenced by several factors, including steric hindrance of the amino acids being coupled, the reaction solvent, and the specific coupling conditions. For sterically hindered couplings, more powerful reagents like HATU or COMU are often preferred.[9][10]

Purification and Characterization

The purity and identity of peptides containing L-2-aminobutanoic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Purification by Preparative RP-HPLC

Preparative reversed-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides.[4][14]

General Protocol:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.

-

Detection: The peptide is detected by UV absorbance at 210-230 nm.

-

Fraction Collection: Fractions containing the desired peptide are collected, analyzed for purity by analytical HPLC, and lyophilized.[4]

Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide and the successful incorporation of the L-2-aminobutanoic acid residue. The α-proton of the aminobutanoic acid residue typically appears as a multiplet in the range of 3.8-4.7 ppm in the ¹H NMR spectrum.[1] The carbonyl carbon of the Boc group appears around 155-160 ppm in the ¹³C NMR spectrum.[1]

Impact on Peptide Structure, Function, and Signaling Pathways

The substitution of a natural amino acid with L-2-aminobutanoic acid can have a profound impact on the peptide's biological activity. The ethyl side chain can alter the peptide's conformation, hydrophobicity, and interaction with its biological target.

Conotoxins and Ion Channel Modulation

Conotoxins, a diverse family of peptides found in the venom of marine cone snails, are potent modulators of ion channels.[15][16] Many conotoxins contain non-proteinogenic amino acids. While direct evidence of L-2-aminobutanoic acid in a specific conotoxin and its effect on a signaling pathway is not extensively documented in readily available literature, the principles of NPAA incorporation in these peptides are well-established for enhancing potency and selectivity. For instance, α-conotoxins are competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[15] The substitution of amino acids in conotoxins can alter their binding affinity and selectivity for different nAChR subtypes.

Hypothetical Signaling Pathway Modulation by an L-2-aminobutanoic Acid-Containing Conotoxin Analog:

Figure 4: Hypothetical blockade of a nicotinic acetylcholine receptor signaling pathway by a conotoxin analog containing L-2-aminobutanoic acid.

Neuropeptide Y (NPY) Analogs and GPCR Signaling

Neuropeptide Y is a neurotransmitter that exerts its effects through G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[12][17][18] The modification of NPY with non-proteinogenic amino acids is a strategy to develop receptor-subtype-selective analogs. The incorporation of L-2-aminobutanoic acid could influence the binding affinity and efficacy of NPY analogs at these receptors. Activation of these Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium concentrations.[17]

Hypothetical NPY Receptor Signaling Pathway Modulation:

Figure 5: Hypothetical modulation of a Neuropeptide Y receptor signaling pathway by an NPY analog containing L-2-aminobutanoic acid.

Conclusion

Boc-L-2-aminobutanoic acid is a valuable and versatile building block in the field of peptide chemistry and drug discovery. Its straightforward incorporation into peptides via established synthesis protocols allows for the systematic modification of peptide properties. The introduction of the ethyl side chain of L-2-aminobutanoic acid can lead to enhanced metabolic stability, altered receptor binding affinity, and improved pharmacokinetic profiles. While further research is needed to fully elucidate the specific effects of this non-proteinogenic amino acid on various signaling pathways, the examples of conotoxins and neuropeptide Y analogs highlight the potential for creating novel and potent peptide-based therapeutics. This technical guide provides a solid foundation for researchers to effectively utilize Boc-L-2-aminobutanoic acid in their efforts to develop the next generation of peptide drugs.

References

- 1. Boc-L-2-aminobutanoic acid | 34306-42-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of anoctamins on intracellular calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of peptide transporter 2 and MAPK signaling pathways in the innate immune response induced by bacterial peptides in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. peptide.com [peptide.com]

- 9. A novel alpha-conotoxin identified by gene sequencing is active in suppressing the vascular response to selective stimulation of sensory nerves in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. คู่มือเปปไทด์ Coupling Reagents [sigmaaldrich.com]

- 11. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel analogues of neuropeptide Y with a preference for the Y1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Butanoic acid, 2-amino-, (S)- [webbook.nist.gov]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. Structural perspective on ancient neuropeptide Y -like system reveals hallmark features for peptide recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuropeptide Y receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-2-aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-L-2-aminobutanoic acid, a critical building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the key processes involved.

Introduction

N-tert-butoxycarbonyl-L-2-aminobutanoic acid (Boc-L-2-aminobutanoic acid) is a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in stepwise peptide synthesis, preventing unwanted side reactions. The unique ethyl side chain of the aminobutanoic acid residue can influence the conformational properties and biological activity of the resulting peptides, making it a valuable component in the design of novel therapeutics. This guide details a common and efficient method for its preparation and subsequent purification to a high degree of purity.

Synthesis of Boc-L-2-aminobutanoic Acid

The synthesis of Boc-L-2-aminobutanoic acid is typically achieved through the reaction of L-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Synthesis Workflow

Caption: Synthesis workflow for Boc-L-2-aminobutanoic acid.

Experimental Protocol

This protocol is based on a general method for the Boc protection of amino acids.

Materials:

-

L-2-aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Petroleum ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve L-2-aminobutanoic acid in a mixture of acetone and water.

-

Add triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to stir at room temperature for a specified time (typically 0.5 to 4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate or diethyl ether to remove unreacted Boc₂O and other impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-2-aminobutanoic acid.

Purification of Boc-L-2-aminobutanoic Acid

The crude product obtained from the synthesis typically requires purification to remove any remaining starting materials, by-products, or residual solvents. Recrystallization is a common and effective method for the purification of solid Boc-amino acids. For products that are difficult to crystallize or require higher purity, column chromatography can be employed.

Purification Workflow

Caption: Purification workflow via recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Crude Boc-L-2-aminobutanoic acid

-

Ethyl acetate

-

Petroleum ether (or hexane)

Procedure:

-

Dissolve the crude Boc-L-2-aminobutanoic acid in a minimal amount of hot ethyl acetate.

-

Slowly add petroleum ether to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/petroleum ether mixture.

-

Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize the typical quantitative data associated with the synthesis and purification of Boc-L-2-aminobutanoic acid.

Table 1: Synthesis Reaction Parameters

| Parameter | Value/Range |

| Molar Ratio (L-2-aminobutanoic acid : Boc₂O : Base) | 1 : 1.1-1.5 : 1.1-2.0 |

| Solvent System | Acetone/Water |

| Reaction Temperature | 0 - 40 °C |

| Reaction Time | 0.5 - 4 hours |

| Typical Yield (Crude) | > 90% |

Table 2: Purification Parameters and Product Specifications

| Parameter | Value/Range |

| Recrystallization Solvent System | Ethyl Acetate / Petroleum Ether |

| Typical Yield (After Recrystallization) | 80 - 95% |

| Purity (by HPLC) | ≥ 98% |

| Appearance | White to off-white solid |

| Melting Point | 84 - 86 °C |

| Optical Rotation [α]D²⁰ | +5.0° to +6.0° (c=1.5 in Methanol) |

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the compound. Chiral HPLC can be used to assess enantiomeric purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the Boc-protected amino acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.

Conclusion

The synthesis and purification of Boc-L-2-aminobutanoic acid can be achieved with high yield and purity using the methods described in this guide. The Boc protection of L-2-aminobutanoic acid followed by a straightforward recrystallization procedure provides a product suitable for use in demanding applications such as solid-phase peptide synthesis and the development of novel pharmaceutical agents. Careful execution of the experimental protocols and thorough analytical characterization are essential to ensure the quality and consistency of the final product.

A Technical Guide to Boc-L-2-aminobutanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Boc-L-2-aminobutanoic acid, a key building block in synthetic organic chemistry, plays a pivotal role in the development of novel peptides and pharmaceutical agents. This N-terminally protected form of L-2-aminobutanoic acid is widely utilized for its ability to facilitate controlled peptide bond formation and introduce non-canonical amino acid structures into polypeptide chains. Its use is integral to advancing research in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental properties of Boc-L-2-aminobutanoic acid are summarized below. These data are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 34306-42-8 | [1][2][3][4] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Molecular Formula | C₉H₁₇NO₄ | [1][3] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity | ≥ 98% (HPLC) | [3] |

| Optical Rotation | +5.3° (c=1.5% in MeOH) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Experimental Protocols

The primary application of Boc-L-2-aminobutanoic acid is in solid-phase peptide synthesis (SPPS). Below is a generalized methodology for its incorporation into a growing peptide chain.

Protocol: Incorporation of Boc-L-2-aminobutanoic Acid via Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell a suitable solid support resin (e.g., Merrifield resin) in an appropriate solvent such as dichloromethane (DCM).

-

Deprotection: Remove the N-terminal protecting group from the resin-bound amino acid by treating it with a deprotection agent (e.g., trifluoroacetic acid (TFA) in DCM).

-

Neutralization: Neutralize the resin with a base, such as diisopropylethylamine (DIPEA) in DCM, to prepare it for the coupling reaction.

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-L-2-aminobutanoic acid and a coupling agent (e.g., HBTU, HATU) in a solvent like N,N-dimethylformamide (DMF).

-

Add an activating base (e.g., DIPEA) to the solution to form the activated ester of Boc-L-2-aminobutanoic acid.

-

Add the activated amino acid solution to the neutralized resin and allow the coupling reaction to proceed to completion.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., a mixture of TFA, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.

Workflow and Applications

Boc-L-2-aminobutanoic acid serves as a fundamental component in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation can influence the conformational properties and biological activity of the resulting peptides.

Caption: Synthetic pathway and application workflow of Boc-L-2-aminobutanoic acid.

References

Navigating the Solubility and Stability of Boc-L-2-aminobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-L-2-aminobutanoic acid, a critical N-protected amino acid derivative widely utilized in peptide synthesis and drug discovery. Understanding its behavior in various solvents and under different environmental conditions is paramount for optimizing reaction conditions, ensuring the integrity of synthetic peptides, and developing robust formulation strategies. This document offers a compilation of key data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.

Physicochemical Properties of Boc-L-2-aminobutanoic Acid

Boc-L-2-aminobutanoic acid, also known as N-(tert-butoxycarbonyl)-L-2-aminobutanoic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| pKa | Not widely reported |

Solubility Profile

The solubility of Boc-L-2-aminobutanoic acid is a crucial parameter for its application in solution-phase synthesis and for purification processes. While comprehensive quantitative data is not extensively published, the following table presents representative solubility information in a range of common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, the crystalline form of the solid, and the presence of impurities. One commercially available source indicates a high solubility in Dimethyl Sulfoxide (DMSO) of ≥ 200 mg/mL[1].

Disclaimer: The following solubility data is illustrative and based on the general characteristics of Boc-protected amino acids. It is recommended to determine solubility experimentally for specific applications.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Water | H₂O | 10.2 | Low |

| Methanol | CH₃OH | 5.1 | High |

| Ethanol | C₂H₅OH | 4.3 | Moderate |

| Isopropanol | C₃H₈O | 3.9 | Moderate |

| Acetonitrile | C₂H₃N | 5.8 | Moderate |

| Dichloromethane | CH₂Cl₂ | 3.1 | High |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | High |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very High |

Stability Landscape

The stability of Boc-L-2-aminobutanoic acid is primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. This group is generally stable under neutral and basic conditions but is readily cleaved by acids. Understanding the degradation profile under various stress conditions is essential for preventing unwanted deprotection during synthesis and storage.

Disclaimer: The following stability data is illustrative and based on the known chemical properties of Boc-protected amino acids. Specific degradation kinetics should be determined experimentally.

| Condition | Temperature | Observation |

| Acidic | ||

| pH 1-2 (e.g., 1 M HCl) | 25°C | Rapid degradation (deprotection) |

| pH 3-4 | 25°C | Moderate degradation over time |

| Neutral | ||

| pH 6-8 | 25°C | Generally stable |

| Basic | ||

| pH 9-10 (e.g., 1 M NaHCO₃) | 25°C | Generally stable |

| pH > 12 (e.g., 1 M NaOH) | 25°C | Stable, but hydrolysis of the ester linkage in derivatives is possible |

| Thermal | ||

| 40°C (Solid State) | - | Generally stable for extended periods |

| 60°C (In Solution, Neutral pH) | - | Potential for slow degradation over long periods |

| Photostability | ||

| Exposure to UV/Visible Light | 25°C | Generally stable, but should be stored protected from light as a precaution |

Experimental Protocols

To facilitate the in-house determination of solubility and stability, the following detailed experimental protocols are provided.

Solubility Determination (Gravimetric Method)

This protocol outlines a straightforward method for determining the solubility of Boc-L-2-aminobutanoic acid in a specific solvent at a given temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-L-2-aminobutanoic acid to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer a precise volume of the clear filtrate to a pre-weighed, dry container (e.g., a glass vial).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

Express the solubility as g/100 mL or mg/mL.

-

Stability Assessment (HPLC-UV Method)

This protocol describes a typical approach for assessing the stability of Boc-L-2-aminobutanoic acid under various stress conditions using High-Performance Liquid Chromatography with UV detection.

-

Sample Preparation:

-

Prepare stock solutions of Boc-L-2-aminobutanoic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition (e.g., specific pH, temperature), dilute the stock solution with the appropriate buffer or solvent to a known concentration.

-

Prepare control samples stored under non-stress conditions (e.g., refrigerated and protected from light).

-

-

Stress Conditions (Forced Degradation):

-

Acidic/Basic Hydrolysis: Incubate samples in solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7, 0.1 M NaOH) at a set temperature.

-

Thermal Stress: Store samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Oxidative Stress: Treat samples with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose samples to a controlled light source (e.g., in a photostability chamber).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed and control sample.

-

Quench any ongoing reaction if necessary (e.g., by neutralizing acidic or basic samples).

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm.

-

Injection Volume: 10 µL.

-

-

Inject the samples and record the chromatograms.

-

-

Data Analysis:

-

Identify the peak corresponding to intact Boc-L-2-aminobutanoic acid.

-

Monitor for the appearance of new peaks, which represent degradation products.

-

Calculate the percentage of remaining Boc-L-2-aminobutanoic acid at each time point by comparing the peak area to the initial (time zero) peak area.

-

Stability Monitoring (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the deprotection of the Boc group.

-

Sample Preparation:

-

Dissolve a known amount of Boc-L-2-aminobutanoic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the baseline (time zero).

-

-

Initiating Degradation:

-

To monitor acid-catalyzed deprotection, add a small, controlled amount of a deuterated acid (e.g., TFA-d, DCl in D₂O) to the NMR tube.

-

-

Time-Course Monitoring:

-

Acquire ¹H NMR spectra at regular intervals.

-

Observe the decrease in the intensity of the characteristic singlet peak of the Boc group's nine equivalent protons (typically around 1.4 ppm).

-

Simultaneously, monitor the appearance of new signals corresponding to the deprotected L-2-aminobutanoic acid and the byproducts of Boc group cleavage (e.g., tert-butanol or isobutylene).

-

-

Data Analysis:

-

Integrate the signals of the Boc group protons and a stable internal standard (if used) or a non-labile proton on the aminobutanoic acid backbone.

-

Calculate the percentage of remaining Boc-protected compound at each time point.

-

Visualizing Experimental Workflows

To provide a clear, at-a-glance understanding of the experimental procedures, the following diagrams illustrate the workflows for solubility and stability determination.

References

Spectroscopic Characterization of Boc-L-2-aminobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Boc-L-2-aminobutanoic acid (N-tert-butoxycarbonyl-L-2-aminobutanoic acid), a key building block in peptide synthesis and medicinal chemistry. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for Boc-L-2-aminobutanoic acid. These values are compiled from typical ranges for Boc-protected amino acids and available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.3 | Multiplet | 1H | α-CH (methine) |

| ~3.3 - 3.5 | Broad | 1H | N-H (amide) |

| ~1.6 - 1.9 | Multiplet | 2H | -CH₂- (methylene) |

| 1.45 | Singlet | 9H | -C(CH₃)₃ (tert-butyl)[4] |

| 0.95 | Triplet | 3H | -CH₃ (methyl) |

Note: Solvent is typically CDCl₃ or DMSO-d₆. The α-proton chemical shift can range from 3.8-4.7 ppm depending on the solvent and concentration.[3] Certificates of analysis for this compound confirm that its ¹H NMR spectrum is consistent with the expected structure.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 178 | C=O (Carboxylic Acid) |

| ~155 - 156 | C=O (Boc carbamate)[3] |

| ~79 - 81 | -C (CH₃)₃ (tert-butyl quaternary)[3] |

| ~55 - 58 | α-CH |

| ~28.3 | -C(C H₃)₃ (tert-butyl methyls) |

| ~25 - 27 | -CH₂- (methylene) |

| ~9 - 11 | -CH₃ (methyl) |

Note: Solvent is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Typical)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 - 3500 | N-H Stretch (amide)[3] |

| ~2800 - 3300 | O-H Stretch (carboxylic acid, broad) |

| ~1700 - 1760 | C=O Stretch (carboxylic acid)[3] |

| ~1680 - 1720 | C=O Stretch (Boc carbamate)[3] |

| ~1500 - 1540 | N-H Bend (amide II) |

| ~1160 - 1250 | C-O Stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 204.123 | [M+H]⁺ (Calculated for C₉H₁₈NO₄⁺) |

| 226.105 | [M+Na]⁺ (Calculated for C₉H₁₇NNaO₄⁺) |

| 202.108 | [M-H]⁻ (Calculated for C₉H₁₆NO₄⁻) |

| 148.076 | [M-C₄H₉O]⁺ or [M-C₄H₈-H]⁺ (Fragment corresponding to loss of tert-butyl or isobutylene) |

| 104.071 | [M-Boc+H]⁺ (Fragment corresponding to loss of the Boc group) |

Note: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[3] The observed ions and their relative abundances can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Boc-L-2-aminobutanoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[4]

-

Ensure the solution is homogeneous by gentle vortexing or inverting the tube several times.[4]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.[4]

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Thin Solid Film methods, which are common for solid samples.

-

Sample Preparation (ATR Method):

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the sample (ATR unit or salt plate) into the spectrometer's sample compartment.[6]

-

Collect a background spectrum of the empty ATR crystal or clean salt plate. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation:

-

Prepare a stock solution of Boc-L-2-aminobutanoic acid at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI, often containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[7]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's tubing.[7]

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, use Liquid Chromatography (LC) for sample introduction.

-

Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for the analyte.

-

Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

If using high-resolution MS, compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

Analyze fragmentation patterns if MS/MS experiments are performed to further confirm the structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as Boc-L-2-aminobutanoic acid.

Caption: General workflow for the spectroscopic analysis of Boc-L-2-aminobutanoic acid.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Boc-L-2-aminobutanoic acid | 34306-42-8 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to Boc-L-2-aminobutanoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-2-aminobutanoic acid, a non-proteinogenic α-amino acid derivative, serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique structural properties, conferred by the tert-butoxycarbonyl (Boc) protecting group, allow for its strategic incorporation into complex molecular architectures, leading to the development of novel therapeutics with enhanced stability and biological activity. This technical guide provides an in-depth overview of the commercial availability of Boc-L-2-aminobutanoic acid, detailed experimental protocols for its synthesis and application, and insights into its role in modulating key biological pathways.

Commercial Availability and Suppliers

Boc-L-2-aminobutanoic acid is readily available from a variety of chemical suppliers. The purity and pricing can vary, so it is crucial for researchers to select a supplier that meets the specific requirements of their experimental work. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Price (USD/EUR) |

| Benchchem | Boc-L-2-aminobutanoic acid | 34306-42-8 | >98% | C9H17NO4 | 203.24 | Inquire |

| Chem-Impex | Boc-L-α-aminobutyric acid | 34306-42-8 | ≥ 98% (HPLC)[1] | C9H17NO4 | 203.3[1] | $18.53/1g, $46.97/5g, $188.28/25g, $517.68/100g[1] |

| Universal Biologicals | Boc-L-2-aminobutanoic acid | 34306-42-8 | Not Specified | Not Specified | Not Specified | £180.00/500g[2] |

| Oakwood Chemical | Boc-L-2-Aminobutyric acid | 34306-42-8 | 97% | C9H17NO4 | 203.24 | $11.00/1g, $15.00/5g, $22.00/10g, $43.00/25g, $109.00/100g[3] |

| MedChemExpress | Boc-L-2-aminobutanoic acid | 34306-42-8 | 98.0% | C9H17NO4 | 203.24 | Inquire |

| Shanghai Jizhi Biochemical | Boc-L-2-aminobutyric acid | 34306-42-8 | 98.0% | C9H17NO4 | 203.236 | ¥98.0/5g, ¥138.0/25g, ¥388.0/100g, ¥1248.0/500g[4] |

| Nanjing Peptide Biotech Ltd. | Boc-Abu-OH | 34306-42-8 | 98.0% | Not Specified | Not Specified | Inquire for 10g, 100g, 1kg, 10kg[4] |

Synthesis of Boc-L-2-aminobutanoic Acid

The synthesis of Boc-L-2-aminobutanoic acid is typically achieved through the protection of the amino group of L-2-aminobutanoic acid with a tert-butoxycarbonyl (Boc) group. A general and widely used method involves the use of di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[5]

Experimental Protocol: Synthesis of Boc-L-2-aminobutanoic Acid

Materials:

-

L-2-aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% Citric acid solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: Dissolve L-2-aminobutanoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).[6] Alternatively, L-2-aminobutanoic acid can be dissolved in a suitable solvent like THF with a base such as sodium bicarbonate.[5]

-

Boc Protection: To the stirring solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.[6]

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water (approximately 1.5 mL per mmol of the initial amino acid).[6]

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc-anhydride and the oxime byproduct.[6]

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[6]

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.[6]

-

-

Isolation and Purification:

-

Combine the organic extracts from the previous step and dry over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-L-2-aminobutanoic acid.[6]

-

The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to obtain a white to off-white solid.[5]

-

Purity Verification: The purity and identity of the synthesized Boc-L-2-aminobutanoic acid should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Applications in Drug Development

Boc-L-2-aminobutanoic acid is a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. It has been incorporated into inhibitors of various enzymes, including proteases that are crucial for viral replication and inflammatory processes.

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-2-aminobutanoic acid is extensively used in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).

This protocol outlines the general steps for incorporating a Boc-protected amino acid, such as Boc-L-2-aminobutanoic acid, into a growing peptide chain on a solid support.

Materials:

-

Appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides)

-

Boc-L-2-aminobutanoic acid and other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt, DIC/HOBt)

-

Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., HF or TFMSA/TFA/scavengers)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DCM in the SPPS reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5-10 minutes (pre-wash).

-

Remove the solution and add fresh 50% TFA in DCM. Shake for 20-30 minutes to ensure complete removal of the Boc group.[7]

-

Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% DIEA in DCM) to neutralize the resulting trifluoroacetate salt.[8]

-

Wash the resin again with DCM and then with DMF to prepare for the coupling step.

-

-

Amino Acid Coupling:

-

Dissolve Boc-L-2-aminobutanoic acid (or the next Boc-protected amino acid in the sequence) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA to the solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours, or until a ninhydrin test indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and then with DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., liquid HF or a mixture of trifluoromethanesulfonic acid, TFA, and scavengers).

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition Assays

Derivatives of L-2-aminobutanoic acid have been investigated as inhibitors of proteases such as Hepatitis C Virus (HCV) NS3 protease and Cathepsin C, which are implicated in viral diseases and inflammatory conditions, respectively.

This protocol describes a typical fluorescence-based assay to screen for inhibitors of HCV NS3 protease.

Materials:

-

Recombinant HCV NS3/4A protease

-

Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabcyl)-NH₂)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a microplate, add the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add the recombinant HCV NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm for an Edans/Dabcyl FRET pair).

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines a common method for assessing the inhibitory activity of compounds against Cathepsin C.

Materials:

-

Recombinant human Cathepsin C

-

Fluorogenic substrate (e.g., H-Gly-Arg-AMC)

-

Assay buffer (e.g., 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA)

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: Pre-activate the recombinant Cathepsin C in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations, along with positive and negative controls.

-

Enzyme Addition: Add the pre-activated Cathepsin C to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Monitor the rate of AMC release by measuring the increase in fluorescence over time (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ values for the test compounds as described for the HCV NS3 protease assay.

Signaling Pathways

While direct signaling pathways involving Boc-L-2-aminobutanoic acid are not extensively characterized, its structural analog, γ-aminobutyric acid (GABA), is a major inhibitory neurotransmitter in the central nervous system. Recent studies have also implicated GABA in modulating inflammatory responses through specific signaling cascades. One such pathway involves the gut microbiota, lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4), and the transcription factor NF-κB.[9] It is plausible that derivatives of L-2-aminobutanoic acid could influence similar pathways.

Conclusion

Boc-L-2-aminobutanoic acid is a commercially accessible and versatile building block with significant applications in peptide synthesis and drug discovery. The well-established protocols for its synthesis and incorporation into peptide chains, coupled with its utility in developing potent enzyme inhibitors, underscore its importance for researchers in medicinal chemistry and pharmacology. Further exploration of its role and the role of its derivatives in modulating cellular signaling pathways may unveil new therapeutic opportunities for a range of diseases. This guide provides a foundational resource for professionals seeking to leverage the potential of Boc-L-2-aminobutanoic acid in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. Boc-L-2-Aminobutyric acid [oakwoodchemical.com]

- 4. Boc-L-2-aminobutyric acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. Boc-L-2-aminobutanoic acid | 34306-42-8 | Benchchem [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Gamma -aminobutyric acid ameliorates neurological impairments in type 1 diabetes mellitus mice by regulating the “gut flora-LPS-TLR4-NF-ΚB” signalling Axis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Incorporating Boc-L-2-Aminobutanoic Acid into Peptides: Synthesis, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry and drug development for enhancing biological activity, improving metabolic stability, and exploring structure-activity relationships (SAR).[1] Boc-L-2-aminobutanoic acid (Boc-Abu-OH) is a valuable building block for this purpose, offering a simple, non-proteinogenic aliphatic side chain that can be used to probe steric and hydrophobic interactions within a peptide's binding site. This technical guide provides an in-depth overview of the use of Boc-L-2-aminobutanoic acid in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) methodologies.

Properties and Significance of Boc-L-2-Aminobutanoic Acid

Boc-L-2-aminobutanoic acid is a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for preventing unwanted reactions at the amino terminus during peptide elongation.[1] The Boc group is stable under various conditions but can be selectively removed under mild acidic conditions, a key feature of the Boc-based peptide synthesis strategy.[1]

The incorporation of 2-aminobutanoic acid can influence a peptide's conformational properties and its interaction with biological targets. It serves as a valuable tool in SAR studies for optimizing peptide-based drug candidates, including inhibitors of enzymes like Hepatitis C virus NS3 protease and cathepsin C.[1]

Data Presentation: Synthesis and Deprotection Efficiency

Quantitative data for the incorporation of unnatural amino acids is critical for optimizing synthesis protocols. While specific data for solid-phase synthesis of peptides containing Boc-L-2-aminobutanoic acid is not extensively published, the following tables provide representative data for solution-phase synthesis and expected efficiencies for common SPPS reagents and conditions.

| Parameter | Value | Reference |

| Coupling Yield | 83% | [1][2] |

| Purity | 98% | [1][2] |

Table 2: Typical Coupling Efficiencies of Common Reagents in Boc-SPPS

| Coupling Reagent | Typical Coupling Yield (%) | Key Considerations |

| HATU/DIPEA | 95 - 99 | Highly efficient for hindered couplings; rapid reaction times. |

| HBTU/DIPEA | 90 - 98 | A reliable and widely used reagent, slightly less reactive than HATU. |

| DIC/HOBt | 90 - 97 | Cost-effective; formation of insoluble DCU byproduct can be a drawback. |

Table 3: Comparison of Boc Deprotection Conditions

| Deprotection Reagent | Time | Average Peptide Purity (%) | Notes |

| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | Milder conditions can lead to fewer side reactions and higher purity.[3] |

| 100% TFA | 5 min | Lower | Harsher conditions can lead to side reactions and incomplete deprotection due to poor resin swelling.[3] |

| 1-2M HCl in Dioxane | Varies | Not directly compared | Can mitigate certain side reactions associated with TFA. |

Experimental Protocols

The following are detailed methodologies for the key steps in incorporating Boc-L-2-aminobutanoic acid into a peptide using Boc-based solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

-

Add dichloromethane (DCM) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DCM from the reaction vessel.

Coupling of the First Amino Acid (Loading)

This protocol is for Merrifield resin, which is commonly used in Boc-SPPS.

-

Dissolve the cesium salt of the C-terminal Boc-protected amino acid in dimethylformamide (DMF).

-

Add the solution to the swollen Merrifield resin.

-

Heat the mixture at 50°C for 12-24 hours with agitation.

-

Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.

-

Dry the resin under vacuum.

Boc Deprotection

-

Swell the peptide-resin in DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (approximately 10 mL per gram of resin).[4]

-

Agitate the mixture for 5 minutes for a pre-wash, then drain.[4]

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[4]

-

If the peptide contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[4]

-

Drain the TFA solution and wash the resin with DCM (2x) and isopropanol (2x).[4]

Neutralization

-

Wash the peptide-resin with DCM.

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

-

Agitate for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

Coupling of Boc-L-2-Aminobutanoic Acid

This protocol uses HBTU as the coupling reagent.

-

In a separate vial, dissolve 3 equivalents of Boc-L-2-aminobutanoic acid and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid/HBTU solution to pre-activate for 1-2 minutes.

-